Boc-Trp-N-carboxyanhydride

Übersicht

Beschreibung

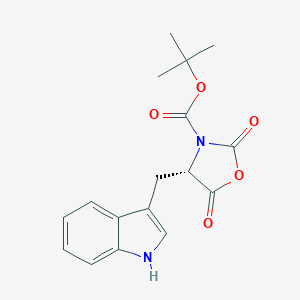

Boc-Trp-N-carboxyanhydride, also known as Nalpha-Boc-L-tryptophan Nalpha-carboxy anhydride, is a derivative of the amino acid tryptophan. This compound is widely used in peptide synthesis due to its ability to form stable intermediates. It is a white crystalline powder that is soluble in organic solvents and has a molecular formula of C17H18N2O5 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Boc-Trp-N-carboxyanhydride can be synthesized from Boc-protected tryptophan. The reaction typically involves the use of a reagent such as triphosgene or n-propylphosphonic anhydride to facilitate the formation of the N-carboxyanhydride ring . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.

Industrial Production Methods

In an industrial setting, the synthesis of this compound is scaled up using similar reagents and conditions. The process involves the careful control of temperature and pressure to ensure high yield and purity of the final product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Boc-Trp-N-carboxyanhydride undergoes several types of chemical reactions, including:

Polymerization: It can polymerize to form polypeptides.

Substitution: It can undergo nucleophilic substitution reactions.

Hydrolysis: It can be hydrolyzed to form Boc-protected tryptophan.

Common Reagents and Conditions

Polymerization: Catalysts such as tin(II) octoate are commonly used.

Substitution: Nucleophiles like amines or alcohols are used under basic conditions.

Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

Major Products Formed

Polymerization: Polypeptides with specific sequences.

Substitution: Substituted Boc-protected tryptophan derivatives.

Hydrolysis: Boc-protected tryptophan.

Wissenschaftliche Forschungsanwendungen

Boc-Trp-N-carboxyanhydride is extensively used in scientific research, particularly in the fields of:

Chemistry: It is used in the synthesis of peptides and proteins.

Biology: It serves as a precursor for the synthesis of biologically active peptides.

Medicine: It is used in the development of peptide-based drugs.

Industry: It is employed in the production of specialized polymers and materials.

Wirkmechanismus

The mechanism of action of Boc-Trp-N-carboxyanhydride involves the formation of a reactive intermediate that can undergo polymerization or substitution reactions. The compound targets specific amino acid residues in peptides, facilitating the formation of peptide bonds. This process is crucial in the synthesis of complex peptides and proteins .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Boc-Gly-N-carboxyanhydride: A derivative of glycine used in peptide synthesis.

Boc-Ala-N-carboxyanhydride: A derivative of alanine used in similar applications.

Boc-Phe-N-carboxyanhydride: A derivative of phenylalanine used in peptide synthesis.

Uniqueness

Boc-Trp-N-carboxyanhydride is unique due to its tryptophan moiety, which imparts specific properties to the peptides synthesized from it. The indole ring in tryptophan provides additional stability and reactivity, making this compound a valuable compound in peptide synthesis .

Biologische Aktivität

Boc-Trp-N-carboxyanhydride (Boc-Trp-NCA) is a derivative of tryptophan that has gained attention in the field of polymer chemistry and biomedicine due to its potential biological activities and applications in drug delivery systems. This article explores the synthesis, properties, and biological activities associated with Boc-Trp-NCA, drawing on diverse research findings.

Synthesis of Boc-Trp-NCA

Boc-Trp-NCA is synthesized through the reaction of Boc-protected tryptophan with activating agents such as T3P® (a non-toxic reagent) under mild conditions. The synthesis process typically yields high purity and good yield without significant side products. Various studies have demonstrated the effectiveness of different reaction conditions, including temperature and the use of bases like pyridine, which can enhance the conversion rates during the formation of N-carboxyanhydrides (NCAs) from amino acids .

Properties of Boc-Trp-NCA

Boc-Trp-NCA exhibits unique physicochemical properties that make it suitable for various applications:

- Solubility : It is soluble in organic solvents, allowing for easy processing in polymerization reactions.

- Reactivity : The anhydride functional group is highly reactive, facilitating ring-opening polymerization (ROP) to form polypeptides.

- Biocompatibility : The Boc protecting group provides stability during synthesis while maintaining biocompatibility upon deprotection.

Biological Activity

The biological activity of Boc-Trp-NCA can be categorized into several key areas:

1. Anticancer Activity

Recent studies have investigated the use of nanoparticles formed from polypeptides synthesized using Boc-Trp-NCA for drug delivery applications. These nanoparticles demonstrated significant cytotoxicity against various cancer cell lines, including lung adenocarcinoma (A549) cells. The encapsulation of chemotherapeutic agents within these nanoparticles resulted in enhanced therapeutic efficacy compared to free drug formulations .

2. Antimicrobial Properties

Research indicates that polypeptides derived from Boc-Trp-NCA exhibit antimicrobial activity. The hydrophobic nature of tryptophan residues contributes to membrane disruption in bacterial cells, leading to cell death. This property has potential applications in developing new antimicrobial agents .

3. Neuroprotective Effects

Tryptophan derivatives, including Boc-Trp-NCA, have been studied for their neuroprotective effects. These compounds may influence serotonin pathways and exhibit antioxidant properties, which are beneficial in neurodegenerative disease models .

Case Studies and Research Findings

Several studies highlight the biological significance of Boc-Trp-NCA:

- Study on Drug Delivery Systems : A study evaluated the cytotoxicity of paclitaxel-loaded nanoparticles synthesized from Boc-Trp-NCA-based polypeptides. Results showed a significant reduction in cell viability in A549 cells compared to controls, indicating effective drug delivery and release mechanisms .

- Antimicrobial Testing : Another research project focused on the antimicrobial activity of polypeptides derived from Boc-Trp-NCA against Staphylococcus aureus and Escherichia coli. The results demonstrated a dose-dependent inhibition of bacterial growth, supporting its potential as a novel antimicrobial agent .

Data Tables

| Property | Description |

|---|---|

| Solubility | Soluble in organic solvents |

| Reactivity | High reactivity due to anhydride functional group |

| Anticancer Activity | Effective against A549 lung adenocarcinoma cells |

| Antimicrobial Activity | Effective against Staphylococcus aureus and E. coli |

| Neuroprotective Effects | Potential influence on serotonin pathways |

Eigenschaften

IUPAC Name |

tert-butyl (4S)-4-(1H-indol-3-ylmethyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O5/c1-17(2,3)24-16(22)19-13(14(20)23-15(19)21)8-10-9-18-12-7-5-4-6-11(10)12/h4-7,9,13,18H,8H2,1-3H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSFZLNNHQNYZNF-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(C(=O)OC1=O)CC2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@H](C(=O)OC1=O)CC2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583404 | |

| Record name | tert-Butyl (4S)-4-[(1H-indol-3-yl)methyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175837-77-1 | |

| Record name | tert-Butyl (4S)-4-[(1H-indol-3-yl)methyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.